molecular formula C15H12N2O3 B1392335 1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-EN-1-one CAS No. 860403-51-6

1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-EN-1-one

Cat. No. B1392335
CAS RN: 860403-51-6
M. Wt: 268.27 g/mol
InChI Key: DIOHYNMOEIHTET-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-EN-1-one, commonly referred to as 4-APN, is an organic compound used in scientific research and laboratory experiments. It is a colorless solid with the molecular formula C11H10N2O2 and a molecular weight of 198.2 g/mol. 4-APN is a nitro-aromatic compound, which is known to have a wide range of applications in scientific research.

Scientific Research Applications

Photophysical Properties

The study of solvent polarity effects on the photophysical properties of chalcone derivatives, including (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (AFPO), provides valuable insights. The research shows bathochromic shifts from non-polar to polar solvents for these molecules due to intramolecular charge transfer interactions. This indicates a significant difference in dipole moment between the ground and excited states, suggesting these molecules are more stabilized in the singlet excited state than the ground state. Such findings are crucial for understanding the photophysical behavior of similar compounds (Kumari, Varghese, George, & Sudhakar, 2017).

Corrosion Inhibition

Another application is found in the field of corrosion inhibition. The compound (2E)-3-(4-aminophenyl)-1-(biphenyl-4-yl) prop-2-en-1-one (BNH) has been investigated for its efficacy in inhibiting the corrosion of mild steel in hydrochloric acid medium. This research demonstrates the potential of such compounds in extending the life of metals by preventing corrosion, a significant concern in various industries (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).

Antioxidant Activity

Chalcones derivatives, including similar compounds, have been studied for their antioxidant properties. One study synthesized and characterized three 2'-aminochalcone derivatives and assessed their antioxidant activity in vitro. Such research is critical for developing new antioxidants, which are essential in mitigating oxidative stress-related diseases (Sulpizio, Roller, Giester, & Rompel, 2016).

Molecular and Crystal Structures

Research on the crystal and molecular structures of compounds, such as symmetric vinamidinium salts containing similar structural elements, reveals details about their molecular geometry and properties. These insights can be valuable for the design of materials with specific optical or electronic characteristics (Sridhar, Lokanath, Prasad, Begum, & Suma, 2002).

properties

IUPAC Name

1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHYNMOEIHTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-EN-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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